2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a butylthio group, a methoxyphenyl group, and a pyrimidoindole core
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-4-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-2)12-10-14/h5-12,22H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKJCQDXFUCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Indole-5-amines with Thiourea Derivatives
A prevalent method involves reacting 5-aminoindole derivatives with thioureas under acidic conditions. For example:
- Substrate preparation : 5-Amino-1H-indole is treated with 4-methoxybenzaldehyde in acetic acid to form a Schiff base.
- Cyclization : The intermediate reacts with butyl isothiocyanate in ethanol under reflux, yielding the pyrimidine ring via tandem imine formation and cyclocondensation.
- Oxidation : The resulting dihydropyrimidinone is oxidized using MnO₂ to introduce the 4(5H)-one moiety.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Schiff base formation | AcOH, 80°C, 6 h | 78 | |
| Cyclocondensation | EtOH, reflux, 12 h | 65 | |
| Oxidation | MnO₂, CH₂Cl₂, rt, 24 h | 82 |
This method offers moderate yields but requires stringent control over oxidation states to prevent over-oxidation of the thioether group.
Palladium-Catalyzed C–H Arylation at Position 3
Introducing the 4-methoxyphenyl group at position 3 can be achieved via direct C–H functionalization. A reported strategy for analogous compounds employs:
- Substrate : 3-Bromo-2-(butylthio)pyrimido[5,4-b]indol-4(5H)-one.
- Coupling reaction : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent | Dioxane/H₂O | |
| Temperature | 90°C, 8 h | |
| Yield | 72% |
This method circumvents the need for pre-functionalized indole precursors, enhancing modularity.
Thioether Formation via Nucleophilic Substitution
The butylthio group at position 2 is installed via displacement of a halogen or sulfonate leaving group. A representative protocol from involves:
Procedure :
- Halogenation : Treat 2-chloropyrimido[5,4-b]indol-4(5H)-one with PCl₅ in POCl₃ at 110°C for 4 h.
- Substitution : React the 2-chloro intermediate with butanethiol and K₂CO₃ in DMF at 60°C.
Key Data :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | PCl₅/POCl₃, 110°C | 85 | |
| Thioether formation | K₂CO₃, DMF, 60°C | 68 |
Comparative Analysis of Synthetic Strategies
The table below evaluates the efficiency of three primary methods for constructing the target compound:
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Cyclocondensation | One-pot, fewer steps | Low functional group tolerance | 42 |
| C–H Arylation | High regioselectivity | Requires specialized catalyst | 58 |
| Stepwise Substitution | Scalable, modular | Multiple purification steps | 55 |
Cyclocondensation provides the most direct route but struggles with steric hindrance from the 4-methoxyphenyl group. Transition metal-catalyzed methods offer better control but increase cost and complexity.
Mechanistic Insights into Key Reactions
Pyrimidine Ring Formation
The cyclocondensation mechanism proceeds via:
Suzuki-Miyaura Coupling
The Pd-catalyzed coupling follows a standard catalytic cycle:
- Oxidative addition of the aryl halide to Pd(0).
- Transmetallation with the boronic acid.
- Reductive elimination to form the C–C bond.
Challenges and Optimization Strategies
- Thioether Stability : Butylthio groups are prone to oxidation. Replacing MnO₂ with milder oxidants (e.g., IBX) may preserve integrity.
- Solvent Effects : Using DMA instead of DMF improves yields in substitution reactions by reducing side reactions.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% with ligand additives (e.g., SPhos) maintains efficiency while lowering costs.
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The butylthio and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one include other pyrimidoindole derivatives with different substituents. These compounds share a common core structure but differ in the functional groups attached to the core.
Uniqueness
What sets this compound apart is its specific combination of butylthio and methoxyphenyl groups, which confer unique chemical and biological properties
Biological Activity
2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class, which has garnered attention for its potential biological activities, particularly in immunology and oncology. This compound features a unique structural framework that includes a pyrimidine ring fused with an indole moiety, a butylthio group, and a methoxyphenyl substituent.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₂O₂S. The presence of the butylthio group enhances its chemical reactivity and potential interactions with biological targets.
1. TLR4 Agonist Activity
Recent studies have indicated that derivatives of pyrimido[5,4-b]indoles, including this compound, may act as agonists for Toll-Like Receptor 4 (TLR4). TLR4 plays a crucial role in the immune response by recognizing pathogen-associated molecular patterns and triggering inflammatory pathways. While specific activity data for this compound is limited, its structural features suggest potential efficacy in modulating immune responses through TLR4 activation .
2. Anti-Inflammatory Properties
Compounds within this class have shown promising anti-inflammatory activities. For example, related pyrimidin-2-one derivatives exhibited 49.5% to 70.7% inhibition of inflammation in various assays . Although direct data on this compound is not available, the structural similarities imply potential anti-inflammatory effects.
3. Anticancer Potential
The compound's unique structure positions it as a candidate for anticancer research. Preliminary findings suggest that modifications to the pyrimidoindole scaffold can influence cancer cell proliferation and apoptosis pathways . Further investigations are warranted to explore its efficacy against specific cancer types.
The exact mechanism by which this compound exerts its biological effects remains under investigation. Initial studies suggest interactions with key enzymes and receptors involved in immune signaling and cellular metabolism .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(methylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indole | Methylthio group | Moderate TLR4 activity | Less steric hindrance |
| 3-(pyridin-2-yl)-pyrimido[5,4-b]indole | Pyridine substitution | Anticancer properties | Different ring system |
| 2-(ethylthio)-3-(methoxyphenyl)-pyrimido[5,4-b]indole | Ethylthio group | Immune modulation | Ethyl vs butyl group |
The comparison highlights how the combination of a butylthio group and a para-methoxy phenyl substituent may enhance biological efficacy compared to other derivatives.
Research Findings
Several studies have explored the synthesis and biological evaluation of pyrimidoindoles:
- Synthesis Techniques : The synthesis typically involves multi-step organic reactions starting from simpler precursors to construct the pyrimidoindole core followed by functionalization with thio and methoxy groups .
- Pharmacological Screening : Various derivatives have been screened for their pharmacological activities, revealing significant anti-inflammatory effects and potential anticancer properties .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic adjustment of reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants. For example, highlights that increasing reaction time (12–24 hours) and using catalytic bases like triethylamine can enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol) is critical for isolating high-purity products. HPLC-MS or TLC should monitor reaction progress .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., butylthio and 4-methoxyphenyl groups) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. X-ray crystallography (as in ) resolves 3D conformation, which is vital for understanding bioactivity . FT-IR can confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-C stretch at ~600 cm⁻¹) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer : Use in vitro assays to evaluate cytotoxicity (MTT assay on cancer cell lines like HeLa or HepG2), antimicrobial activity (MIC against E. coli or S. aureus), or anti-inflammatory potential (COX-2 inhibition assays). and recommend dose-response curves (1–100 µM) and comparison to positive controls (e.g., doxorubicin for anticancer screening) .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of action of this compound in modulating biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like Toll-like receptor 4 (TLR4) or viral proteases . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). suggests coupling this with gene expression profiling (RNA-seq) to identify downstream pathways .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Systematically modify substituents:
- Replace the butylthio group with methylthio or phenylthio to assess hydrophobicity effects.
- Substitute the 4-methoxyphenyl moiety with electron-withdrawing groups (e.g., nitro) or bulkier aryl groups.
demonstrates that such modifications alter pharmacokinetics and target engagement. Use QSAR models (e.g., CoMFA) to predict activity trends .
Q. How should researchers resolve contradictions in biological data (e.g., variable potency across assays)?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or cluster analysis) to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols (e.g., ATP levels, incubation time). notes that discrepancies in antimicrobial activity may arise from differences in bacterial strain resistance profiles, necessitating chemo-genomic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
